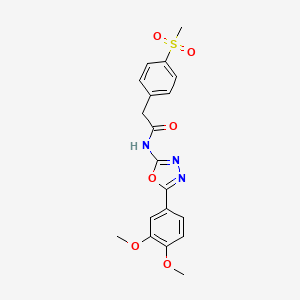
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-enzymatic Properties
Research into 1,3,4-oxadiazole derivatives has highlighted their potential in antibacterial applications and enzyme inhibition. One study focused on synthesizing N-substituted derivatives with multifunctional moieties to evaluate their antibacterial and anti-enzymatic potential. These compounds exhibited significant inhibitory activity against gram-negative bacterial strains and showed low potential against the lipoxygenase (LOX) enzyme. The hemolytic study provided valuable insights into the cytotoxic behavior of these molecules, indicating their potential for therapeutic applications with minimized side effects (Nafeesa et al., 2017).
Computational and Pharmacological Evaluation for Anticancer and Anti-inflammatory Actions
Another study delved into the computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds from this research demonstrated affinity for targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), highlighting their potential in therapeutic applications ranging from cancer treatment to managing inflammation (Faheem, 2018).
Antimicrobial and Enzyme Inhibition Potential
Further research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potent antibacterial activity against both gram-negative and gram-positive bacteria, along with moderate inhibitory effects on the α-chymotrypsin enzyme. These findings suggest that the structural modifications introduced to the oxadiazole moiety can lead to the discovery of compounds with significant antibacterial and anti-enzymatic potential, potentially contributing to the development of new antimicrobial agents (Siddiqui et al., 2014).
Antimicrobial and Hemolytic Activity
Investigations into 2,5-disubstituted 1,3,4-oxadiazole compounds have also shown promising results in antimicrobial activities. A study synthesized a new series of these compounds and tested them for antimicrobial and hemolytic activity, finding several active against selected microbial species with less toxicity. These results underscore the potential of 1,3,4-oxadiazole derivatives as effective antimicrobial agents with minimal side effects, highlighting their significance in medical research (Gul et al., 2017).
特性
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-15-9-6-13(11-16(15)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHSHDKDSIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)
![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)
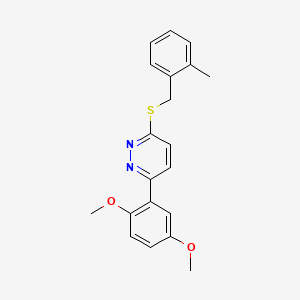
![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)
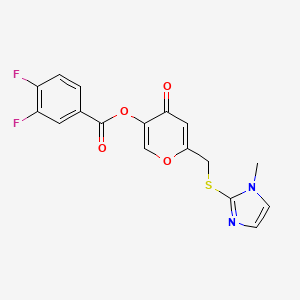
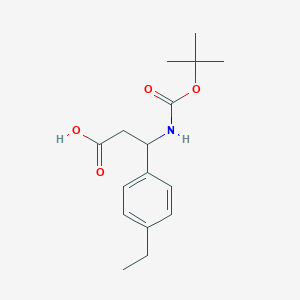

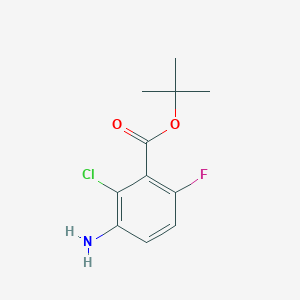
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)